2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid
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Overview
Description
2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a pyridinylphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid typically involves multiple steps, including the formation of the acetamido group, the introduction of the pyridinylphenyl group, and the final assembly of the propanoic acid moiety. Common synthetic routes may involve:
Formation of the Acetamido Group: This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.
Introduction of the Pyridinylphenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridinylphenyl group is coupled with a halogenated precursor.
Assembly of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl or phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(pyridin-3-yl)propanoic acid: Similar structure but with a different position of the pyridinyl group.
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a pyridinyl group.
Uniqueness
2-Acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-acetamido-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
XZBPUXNKKKMWON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
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